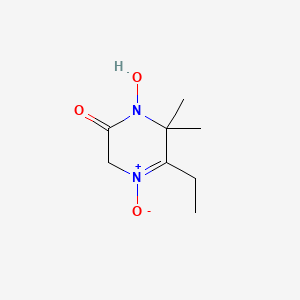
5-(2-Chloro-2-phenylethenyl)-2H-1,3-benzodioxole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Chloro-2-phenylethenyl)-2H-1,3-benzodioxole is an organic compound characterized by the presence of a benzodioxole ring fused with a phenylethenyl group substituted with a chlorine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chloro-2-phenylethenyl)-2H-1,3-benzodioxole typically involves the reaction of 2,2,2-trichlorobenzo[d]-1,3,2-dioxaphosphole-5-carbonylchloride with phenylacetylene in benzene at 80°C. This reaction results in the formation of 2-(2-chloro-2-phenylethenyl)-2,2-dichlorobenzo[d]-1,3,2-dioxaphosphole-5-carbonylchloride with a yield greater than 95% . The reaction proceeds via electrophilic cis-addition of the phosphorus derivative at the triple bond of acetylene, retaining the coordination of the phosphorus atom.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
5-(2-Chloro-2-phenylethenyl)-2H-1,3-benzodioxole undergoes various chemical reactions, including:
Electrophilic Addition: The compound can participate in electrophilic addition reactions due to the presence of the phenylethenyl group.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include hydrochloric acid, hydrobromic acid, and hydroiodic acid. The reactions typically occur under mild conditions, such as room temperature or slightly elevated temperatures.
Major Products Formed
The major products formed from the reactions of this compound include various phosphonate derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
5-(2-Chloro-2-phenylethenyl)-2H-1,3-benzodioxole has several scientific research applications, including:
Chemistry: The compound is used as a precursor in the synthesis of other complex organic molecules.
Biology: It may be used in studies involving enzyme inhibition and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-(2-Chloro-2-phenylethenyl)-2H-1,3-benzodioxole involves its interaction with molecular targets such as enzymes and proteins. The compound’s electrophilic nature allows it to form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modulation of their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-Chloroethenyl)pyridine: Similar in structure but contains a pyridine ring instead of a benzodioxole ring.
2-(2-Chloro-2-phenylethenyl)phosphonic acid: Contains a phosphonic acid group instead of a benzodioxole ring.
Uniqueness
5-(2-Chloro-2-phenylethenyl)-2H-1,3-benzodioxole is unique due to its benzodioxole ring structure, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in scientific research and industry .
Eigenschaften
CAS-Nummer |
90137-66-9 |
|---|---|
Molekularformel |
C15H11ClO2 |
Molekulargewicht |
258.70 g/mol |
IUPAC-Name |
5-(2-chloro-2-phenylethenyl)-1,3-benzodioxole |
InChI |
InChI=1S/C15H11ClO2/c16-13(12-4-2-1-3-5-12)8-11-6-7-14-15(9-11)18-10-17-14/h1-9H,10H2 |
InChI-Schlüssel |
PCMAUMWEULDMDP-UHFFFAOYSA-N |
Kanonische SMILES |
C1OC2=C(O1)C=C(C=C2)C=C(C3=CC=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


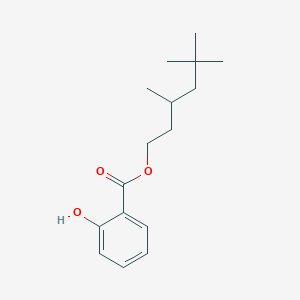
![N-[(4-Butylphenyl)methyl]-N-heptyl-N'-(3-methylphenyl)urea](/img/structure/B14377750.png)
![Acetic acid;4-[1-(4-hydroxyphenyl)-2-methylpropyl]phenol](/img/structure/B14377751.png)
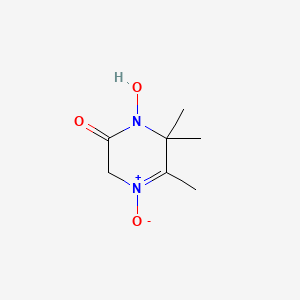
![Ethyl [3-oxo-4-(phenylsulfanyl)cyclohexyl]acetate](/img/structure/B14377771.png)
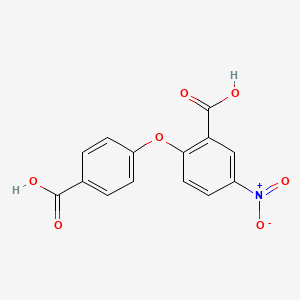
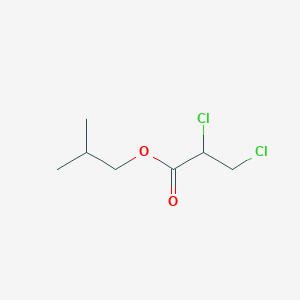

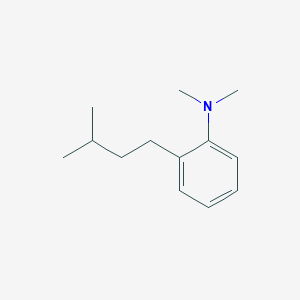
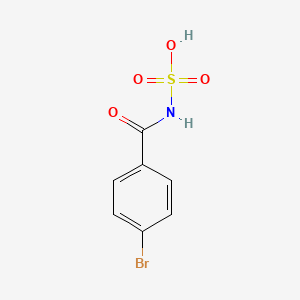
![N-[1-(Hydroxyimino)-2-methylpropan-2-yl]-N-methyl-N'-phenylurea](/img/structure/B14377799.png)
![2-Benzyl-6-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B14377807.png)
![4-[3-(4-Chlorophenyl)oxiran-2-yl]-2H-1,2lambda~6~,3-benzoxathiazine-2,2-dione](/img/structure/B14377814.png)
